2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)-
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Overview
Description
2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)- is a chemical compound with a complex structure that includes an imidazolidinedione core and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)- typically involves the reaction of imidazolidinedione derivatives with phenylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality 2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)-.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the phenylmethyl groups.
Scientific Research Applications
2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Imidazolidinedione, 5-methyl-
- 2,4-Imidazolidinedione, 3-methyl-
- 2,4-Imidazolidinedione, 5-ethyl-5-methyl-
Uniqueness
2,4-Imidazolidinedione, 5-methylene-1,3-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of phenylmethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
120803-26-1 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1,3-dibenzyl-5-methylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O2/c1-14-17(21)20(13-16-10-6-3-7-11-16)18(22)19(14)12-15-8-4-2-5-9-15/h2-11H,1,12-13H2 |
InChI Key |
HMKHZKDOBXWSIU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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